molecular formula C₈H₁₃ClN₂S B1145196 {[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine CAS No. 1782767-41-2

{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine

Cat. No.: B1145196
CAS No.: 1782767-41-2
M. Wt: 204.72
InChI Key:
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Description

{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine is a heterocyclic compound containing a thiazole ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the thiazole ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine typically involves the formation of the thiazole ring followed by the introduction of the chloro and isopropyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of {[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Chloro-substituted amines: Compounds with similar chloro and amine groups but different ring structures.

Uniqueness

The uniqueness of {[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine lies in its specific combination of functional groups and the thiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(5-chloro-2-propan-2-yl-1,3-thiazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2S/c1-5(2)8-11-6(4-10-3)7(9)12-8/h5,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNRJIFPQNMALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(S1)Cl)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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